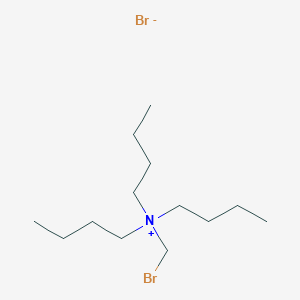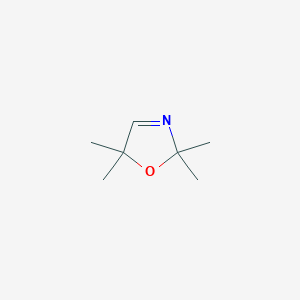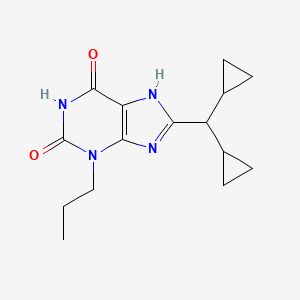
8-(Dicyclopropylmethyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Dicyclopropylmethyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a dicyclopropylmethyl group and a propyl group attached to a purine core, makes it a subject of study for its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dicyclopropylmethyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with dicyclopropylmethyl bromide under basic conditions, followed by the introduction of a propyl group through a subsequent alkylation reaction. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Dicyclopropylmethyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may result in fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
8-(Dicyclopropylmethyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 8-(Dicyclopropylmethyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways involved can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 8-(Dicyclopropylmethyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives with different substituents, such as:
- 8-(Cyclopropylmethyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(Dicyclopropylmethyl)-3-ethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(Dicyclopropylmethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the dicyclopropylmethyl group, in particular, can influence the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
131080-54-1 |
|---|---|
Formule moléculaire |
C15H20N4O2 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
8-(dicyclopropylmethyl)-3-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H20N4O2/c1-2-7-19-13-11(14(20)18-15(19)21)16-12(17-13)10(8-3-4-8)9-5-6-9/h8-10H,2-7H2,1H3,(H,16,17)(H,18,20,21) |
Clé InChI |
AEWZPTKAJDLRTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C(=O)NC1=O)NC(=N2)C(C3CC3)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


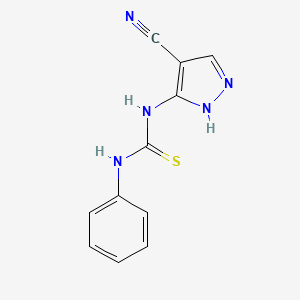
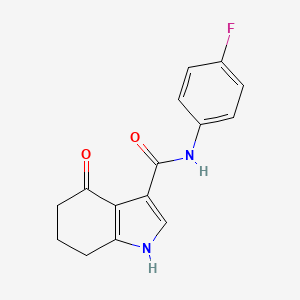
![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)
![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)
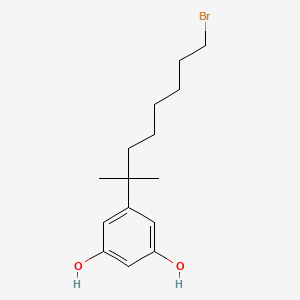
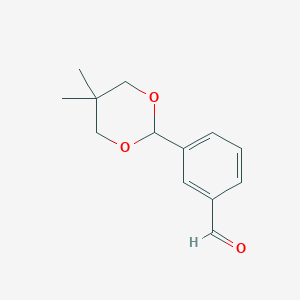
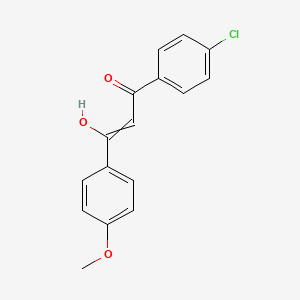
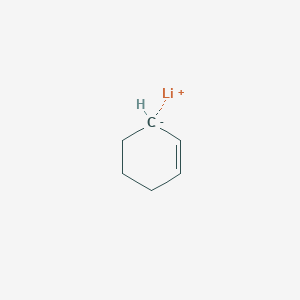
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)


![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
